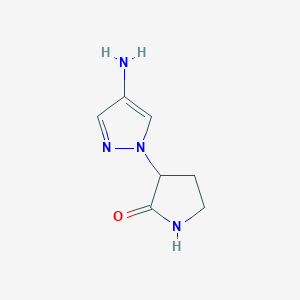

3-(4-amino-1H-pyrazol-1-yl)pyrrolidin-2-one

描述

属性

IUPAC Name |

3-(4-aminopyrazol-1-yl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O/c8-5-3-10-11(4-5)6-1-2-9-7(6)12/h3-4,6H,1-2,8H2,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQSJFMYIDVUTAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C1N2C=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Formation of the Pyrazole Core

The pyrazole ring is typically synthesized via condensation of hydrazine derivatives with 1,3-dicarbonyl compounds or β-ketonitriles. This approach allows the introduction of amino substituents at the 4-position of the pyrazole ring by selecting appropriate hydrazines or subsequent functional group transformations.

For example, hydrazine hydrate reacts with β-ketonitriles derived from pyrrolidin-2-one precursors to form 4-amino-substituted pyrazoles in high regioselectivity and yields ranging from 67% to 91%.

Coupling with Pyrrolidin-2-one

The pyrazole derivative bearing the amino group is linked to the pyrrolidin-2-one ring typically via nucleophilic substitution reactions. A common method involves reacting halogenated pyrrolidin-2-one derivatives (e.g., 5-bromomethylpyrrolidin-2-one) with the pyrazole under basic conditions such as potassium carbonate or DBU in polar aprotic solvents like DMF or THF at moderate temperatures (60–80°C).

This step forms the N-pyrazolyl pyrrolidinone linkage, yielding the target compound with moderate to good efficiency (45–70% yield depending on conditions).

Functional Group Transformations

Amino groups on the pyrazole ring can be further derivatized or protected (e.g., Boc protection) to facilitate downstream reactions such as reductive amination or cross-coupling.

Oxidation and reduction reactions can modify substituents on the pyrazole ring, enabling the synthesis of derivatives with nitroso, nitro, or dechlorinated groups, which are useful intermediates in medicinal chemistry.

Detailed Reaction Conditions and Optimization

Representative Synthetic Procedure (Two-Step Approach)

Based on the efficient method reported by researchers, the synthesis proceeds as follows:

Preparation of 2-(1-R-pyrrolidin-2-ylidene)acetonitriles : Deprotonation of heterocyclic acetonitriles with sodium hydride followed by condensation with 5-methoxy-1-R-3,4-dihydro-2H-pyrrol-1-ium salt in DMF at room temperature yields key intermediates in 67–91% yield.

Cyclocondensation with Hydrazine : The intermediates react with hydrazine hydrate under reflux in dioxane for 3–8 hours to form 3-(4-amino-1H-pyrazol-1-yl)pyrrolidin-2-one derivatives, which are isolated by solvent evaporation and purification.

This method is notable for its atom economy, regioselectivity, and adaptability to various heterocyclic substituents.

Structural Validation and Characterization

The synthesized compounds are typically characterized by ^1H and ^13C NMR spectroscopy and LC-MS to confirm regioselectivity, purity, and structural integrity.

The presence of rotamers in NMR spectra is common due to restricted rotation around the pyrazole-pyrrolidinone linkage, and careful interpretation is necessary.

Summary of Key Research Findings

The synthesis of this compound is effectively achieved via a two-step process involving the preparation of pyrrolidinylidene acetonitriles followed by hydrazine-mediated pyrazole ring formation.

Reaction conditions such as solvent choice (DMF, THF), base (K₂CO₃, DBU), temperature (60–80°C), and reaction time (12–24 h) critically influence yield and purity.

Amino group protection and subsequent functionalization enable the synthesis of diverse derivatives, expanding the compound's utility in medicinal chemistry.

The compound serves as a versatile building block, with potential applications in drug development due to its heterocyclic framework and functional group diversity.

化学反应分析

Types of Reactions

3-(4-amino-1H-pyrazol-1-yl)pyrrolidin-2-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl group in the pyrrolidinone ring to a hydroxyl group.

Substitution: The amino group on the pyrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted pyrazole derivatives, depending on the specific reagents and conditions used .

科学研究应用

3-(4-amino-1H-pyrazol-1-yl)pyrrolidin-2-one has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: The compound is used in the development of agrochemicals and other industrial chemicals.

作用机制

The mechanism of action of 3-(4-amino-1H-pyrazol-1-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The amino group on the pyrazole ring can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Structural Analogues of Pyrrolidin-2-one Derivatives

The table below highlights key structural and functional differences between 3-(4-amino-1H-pyrazol-1-yl)pyrrolidin-2-one and related compounds:

Key Comparative Analysis

Electronic and Steric Effects

- In contrast, Parsaclisib leverages a bulky pyrazolo-pyrimidine substituent for selective kinase inhibition, demonstrating how steric bulk and extended π-systems can dictate target specificity .

Pharmacological Activity

- Antiarrhythmic arylpiperazinyls (e.g., 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one) rely on the arylpiperazine moiety for modulating ion channels, achieving 91% variance in QSAR models . The target compound’s amino-pyrazole may instead target nucleotide-binding domains.

- Anti-Alzheimer’s derivatives (e.g., compound 10b) prioritize substituents like fluorobenzoyl-piperidine for acetylcholinesterase binding, whereas the amino-pyrazole’s smaller size could favor penetration into distinct enzymatic pockets .

Physicochemical Properties

- logP: The target compound’s logP is likely lower than that of 1-(4-methoxybenzyl)-3-(4-fluorobenzoyl-piperidinyl)pyrrolidin-2-one due to reduced aromatic hydrophobicity .

生物活性

3-(4-amino-1H-pyrazol-1-yl)pyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed examination of its biological activity, including pharmacological effects, interaction with biological targets, and relevant case studies.

Structural Overview

The compound features a pyrrolidinone core substituted with a 4-amino-1H-pyrazole moiety. Its molecular formula is represented as , with a molecular weight of approximately 181.21 g/mol. The presence of both the pyrrolidine and pyrazole rings contributes to its diverse chemical behavior and biological activities, making it a valuable candidate for drug development.

Research indicates that compounds similar to this compound exhibit various pharmacological effects, including:

- Anti-inflammatory Activity : Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. Studies have shown that this compound can modulate inflammatory responses by affecting COX activity .

- Antitumor Activity : Investigations into the cytotoxic effects of this compound have demonstrated its potential in inhibiting the proliferation of cancer cells. For instance, it has shown promising results against breast cancer cell lines such as MDA-MB-231 and pancreatic ductal adenocarcinoma (PDAC) cells .

Binding Affinity Studies

Binding studies reveal that this compound interacts with various biological targets, including enzymes and receptors. The binding affinity is assessed through computational methods and experimental assays, indicating its potential effectiveness as a therapeutic agent .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(2-aminoethyl)-5-hydroxy-1H-pyrazole | Hydroxy group on the pyrazole | Exhibits different biological activity patterns |

| 3-(4-amino-1H-pyrazol-1-yl)propanoic acid | Propanoic acid side chain | Potentially different pharmacokinetic properties |

| 5-amino-4-methylpyrazole | Methyl substitution on pyrazole | May show variations in reactivity and solubility |

This table highlights the diverse structural features within the pyrazole and pyrrolidine classes while showcasing the unique properties of this compound that could be advantageous for specific applications in drug discovery .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Cell Proliferation Inhibition : In vitro studies demonstrated that this compound inhibited cell proliferation in breast cancer cell lines, indicating its potential as an anticancer agent. The mechanisms involved include interference with cell cycle progression and induction of apoptosis .

- Inflammatory Response Modulation : Research has shown that this compound can significantly reduce the production of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation, suggesting its utility in treating inflammatory diseases .

- Enzyme Inhibition Studies : The compound has been evaluated for its inhibitory effects on various enzymes, including xanthine oxidase, which plays a role in uric acid production. Results indicate moderate inhibitory activity, further supporting its potential therapeutic applications .

常见问题

Q. What are the recommended synthetic routes for 3-(4-amino-1H-pyrazol-1-yl)pyrrolidin-2-one?

A common approach involves coupling pyrrolidin-2-one derivatives with functionalized pyrazole precursors. For example, refluxing chloranil in xylene with intermediates under inert conditions (25–30 hours) has been used for analogous heterocyclic systems, followed by purification via recrystallization (methanol) . Building blocks like 1-[2-(4-amino-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one (CAS: 5349-80-4) can guide functional group compatibility and regioselectivity .

Q. How can the compound’s structure be validated post-synthesis?

Use X-ray crystallography with SHELX programs (e.g., SHELXL for refinement) to resolve molecular geometry and hydrogen-bonding networks . Complementary techniques include NMR (1H/13C) and high-resolution mass spectrometry. PubChem data for structurally similar compounds (e.g., 3-amino-1-(4-fluorophenyl)pyrrolidin-2-one) provide reference spectra for comparative analysis .

Q. What in vitro assays are suitable for preliminary biological evaluation?

Screen against cancer cell lines using MTT assays, referencing protocols for related pyrrolidin-2-one derivatives with antineoplastic activity (e.g., IC50 determination for analogs in WHO-reported studies) . Include controls for cytotoxicity and validate target engagement via enzymatic assays (e.g., kinase inhibition).

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Employ Design of Experiments (DoE) to test variables like solvent polarity, temperature, and catalyst loading. For example, highlights reflux duration (25–30 hours) and post-reaction NaOH treatment as critical for reducing byproducts . Advanced purification (e.g., column chromatography with gradient elution) may replace recrystallization for complex mixtures.

Q. What strategies address crystallographic challenges (e.g., twinning or weak diffraction)?

Use SHELXD for experimental phasing and SHELXE for density modification, particularly for small-molecule crystals. For twinned data, refine using the TWIN/BASF commands in SHELXL, and validate with R-factors and residual density maps . High-resolution synchrotron data can mitigate issues from weak diffraction.

Q. How do structural modifications influence biological activity?

Conduct structure-activity relationship (SAR) studies by synthesizing analogs (e.g., trifluoromethyl or benzimidazole substitutions). Compare with compounds like 1-(4-isopropylphenyl)-4-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one, which show enhanced target affinity due to electron-withdrawing groups . Use molecular docking (e.g., AutoDock Vina) to predict binding modes.

Q. How should contradictory biological data (e.g., variable IC50 values) be analyzed?

Replicate assays under standardized conditions (e.g., cell passage number, serum concentration). Cross-validate using orthogonal methods (e.g., apoptosis assays vs. proliferation inhibition). For discrepancies in SAR, perform computational ADMET profiling to rule out pharmacokinetic confounders .

Methodological Guidance

Q. What analytical techniques resolve regiochemical ambiguity in pyrazole coupling?

Combine 2D NMR (HSQC, HMBC) to assign proton-carbon correlations. For example, the coupling of pyrrolidin-2-one at pyrazole N-1 vs. N-2 positions can be distinguished via NOESY interactions between pyrrolidine protons and pyrazole substituents .

Q. How can reaction mechanisms be probed for key synthetic steps?

Use isotopic labeling (e.g., deuterated solvents) to track proton transfer in intermediates. Kinetic studies (e.g., varying reagent stoichiometry) and DFT calculations (Gaussian 16) can elucidate whether the reaction proceeds via nucleophilic substitution or radical pathways .

Q. What in vivo models are appropriate for preclinical testing?

Prioritize xenograft models (e.g., murine CRC or breast cancer) based on in vitro activity. For CNS-targeted analogs, assess blood-brain barrier penetration via LC-MS quantification in cerebrospinal fluid .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。